Piperidinyl pyrazole derivative 2
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Overview
Description
Piperidinyl pyrazole derivative 2 is a compound that combines the structural features of both piperidine and pyrazole. Piperidine is a six-membered heterocycle containing one nitrogen atom, while pyrazole is a five-membered ring with two adjacent nitrogen atoms. This combination results in a compound with unique chemical and biological properties, making it a subject of interest in various fields of research, including medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of piperidinyl pyrazole derivative 2 typically involves the reaction of piperidine derivatives with pyrazole precursors. One common method is the condensation of hydrazine derivatives with β-diketones, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts such as iodine or transition metals to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of piperidinyl pyrazole derivatives may involve large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and solvent-free methods have been explored to enhance the efficiency and environmental friendliness of the production process .
Chemical Reactions Analysis
Types of Reactions: Piperidinyl pyrazole derivative 2 can undergo various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrazole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in alkaline conditions.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Various nucleophiles such as halides or amines under basic conditions.
Major Products Formed: The major products formed from these reactions include carboxylic acids, reduced piperidine derivatives, and substituted pyrazoles, each with distinct chemical and biological properties .
Scientific Research Applications
Piperidinyl pyrazole derivative 2 has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of piperidinyl pyrazole derivative 2 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can inhibit enzymes or receptors involved in disease pathways, such as cyclooxygenase-2 (COX-2) in inflammation or tubulin in cancer.
Pathways Involved: By binding to these targets, the compound can modulate signaling pathways, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell proliferation.
Comparison with Similar Compounds
Piperidinyl Tetrahydrothienoisoquinolines: These compounds share structural similarities with piperidinyl pyrazole derivatives and exhibit comparable biological activities.
N-substituted Pyrazoles: These compounds also feature the pyrazole ring and are used in various therapeutic applications.
Uniqueness: Piperidinyl pyrazole derivative 2 stands out due to its unique combination of piperidine and pyrazole rings, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C28H29FN4 |
---|---|
Molecular Weight |
440.6 g/mol |
IUPAC Name |
2-[4-[5-(4-fluorophenyl)-2-methylpyrazol-3-yl]-1-(2-phenylethyl)piperidin-4-yl]pyridine |
InChI |
InChI=1S/C28H29FN4/c1-32-27(21-25(31-32)23-10-12-24(29)13-11-23)28(26-9-5-6-17-30-26)15-19-33(20-16-28)18-14-22-7-3-2-4-8-22/h2-13,17,21H,14-16,18-20H2,1H3 |
InChI Key |
KJFTYICXBUEONK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)F)C3(CCN(CC3)CCC4=CC=CC=C4)C5=CC=CC=N5 |
Origin of Product |
United States |
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